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Compound of Interest

Compound Name: 4-Bromo-6-methylquinoline

CAS No.: 1070879-23-0

Cat. No.: B1287623

Get Quote

Foreword
4-Bromo-6-methylquinoline is a key heterocyclic building block in medicinal chemistry and

materials science, often serving as a precursor for the synthesis of novel therapeutic agents

and functional materials.[1] Its precise molecular structure and purity are paramount to the

success of subsequent synthetic steps and the biological or material properties of the final

products. Therefore, a rigorous and multi-faceted analytical approach is essential to

unambiguously confirm its identity, purity, and structural integrity.

This technical guide provides a comprehensive framework for the characterization of 4-Bromo-
6-methylquinoline. It is designed not merely as a list of procedures, but as a self-validating

system of analysis where orthogonal techniques corroborate one another. The protocols herein

are grounded in established analytical principles, drawing from methodologies applied to

analogous quinoline derivatives to ensure robust and reliable results.

Physicochemical Properties and Structure
A foundational step in characterization is the documentation of the compound's basic physical

and chemical properties. These data serve as the initial checkpoint for identity confirmation
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against theoretical values.

Table 1: Physicochemical Data for 4-Bromo-6-methylquinoline

Property Value Source

Molecular Formula C₁₀H₈BrN [2]

Molecular Weight 222.08 g/mol [2]

Monoisotopic Mass 220.98401 Da [2]

Appearance
White to cream or brown

crystals/powder
[3]

Melting Point 92.5 - 101.5 °C [3]

| IUPAC Name | 6-bromo-4-methylquinoline | [2] |

Structural Elucidation by Nuclear Magnetic
Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful technique for the de novo

structural elucidation of organic molecules. ¹H NMR provides detailed information about the

electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon

framework. For 4-Bromo-6-methylquinoline, these techniques are indispensable for

confirming the substitution pattern on the quinoline ring.

Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the 4-Bromo-6-methylquinoline sample.

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or

Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.[4] The choice of solvent is critical to

ensure full dissolution and to avoid signal overlap with the analyte.

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher

field strength provides better signal dispersion and resolution, which is crucial for

unambiguously assigning protons in the aromatic region.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b1287623/docs?utm_src=pdf-body#application-note-comprehensive-analytical-characterization-of-4-bromo-6-methylquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-4-methylquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-4-methylquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-4-methylquinoline
https://www.thermofisher.com/order/catalog/product/H33298.MD
https://www.thermofisher.com/order/catalog/product/H33298.MD
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-4-methylquinoline
https://www.benchchem.com/product/b1287623/docs?utm_src=pdf-body#application-note-comprehensive-analytical-characterization-of-4-bromo-6-methylquinoline
https://www.benchchem.com/product/b1287623/docs?utm_src=pdf-body#application-note-comprehensive-analytical-characterization-of-4-bromo-6-methylquinoline
https://pdf.benchchem.com/2571/Spectroscopic_and_Analytical_Characterization_of_3_Acetyl_6_bromoquinolin_4_1H_one_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287623?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Acquisition:

Spectral Width: -2 to 12 ppm.

Pulse Angle: 30-45°.

Relaxation Delay (d1): 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

Spectral Width: 0 to 200 ppm.

Technique: Proton-decoupled (e.g., zgpg30).

Relaxation Delay (d1): 2-5 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.[4]

Expected Spectroscopic Data
The following tables outline the expected chemical shifts based on published data for

structurally related quinolines.[5][6]

Table 2: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Assignment

~ 8.80 d H-2

~ 8.20 d H-5

~ 7.85 dd H-7

~ 7.65 d H-8

~ 7.40 d H-3

| ~ 2.70 | s | -CH₃ (at C-6) |
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Table 3: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~ 159 C-4

~ 150 C-2

~ 147 C-8a

~ 135 C-7

~ 131 C-5

~ 129 C-4a

~ 125 C-3

~ 122 C-8

~ 120 C-6

| ~ 19 | -CH₃ |

Molecular Weight and Formula Confirmation by
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the exact mass of a molecule, serving as

a primary method for confirming molecular weight and elemental composition. High-Resolution

Mass Spectrometry (HRMS) is particularly critical as it can distinguish between compounds

with the same nominal mass but different elemental formulas, offering a high degree of

confidence in the compound's identity.[4] The presence of a bromine atom provides a highly

characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a key

diagnostic feature.

Protocol: GC-MS and High-Resolution MS (ESI-TOF)
A. Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile

solvent like dichloromethane or ethyl acetate.

Instrumentation: Use a standard GC-MS system equipped with a capillary column suitable

for aromatic compounds (e.g., DB-5ms or equivalent).

GC Parameters:

Injector Temperature: 280 °C.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold

for 5 minutes.[7]

MS Parameters:

Ionization Mode: Electron Impact (EI) at 70 eV.[8]

Mass Range: Scan from m/z 40 to 400.

Source Temperature: 230 °C.[8]

B. High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: Prepare a ~1 mg/mL solution in methanol or acetonitrile. Dilute this

stock solution to 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1%

formic acid).

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass

spectrometer.

MS Parameters:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Mass Range: Scan from m/z 100 to 500.
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Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺.

Expected Mass Spectrometry Data
Table 4: Mass Spectrometry Data for C₁₀H₈BrN

Parameter Expected Value Rationale

Nominal Mass (EI) 221, 223
Molecular ions [M]⁺ for
⁷⁹Br and ⁸¹Br isotopes

[M]⁺ / [M+2]⁺ Ratio ~ 1:1
Characteristic isotopic

signature of bromine

HRMS [M+H]⁺ (ESI) 221.9918 (for ⁷⁹Br) Calculated for C₁₀H₉⁷⁹BrN⁺

| HRMS [M+H]⁺ (ESI) | 223.9898 (for ⁸¹Br) | Calculated for C₁₀H₉⁸¹BrN⁺ |

Purity Assessment by Chromatography
Trustworthiness: Relying on a single analytical technique for purity determination is insufficient.

Orthogonal methods, such as HPLC and GC, which separate compounds based on different

physicochemical properties (polarity vs. volatility), provide a more complete and trustworthy

purity profile.

Protocol: High-Performance Liquid Chromatography
(HPLC)
Expertise & Experience: Reversed-phase HPLC is the industry standard for purity analysis of

non-volatile organic compounds.[9] It separates the target compound from impurities based on

differential partitioning between a nonpolar stationary phase and a polar mobile phase. A

gradient elution is employed to ensure that impurities with a wide range of polarities are

effectively resolved and eluted.

Instrumentation & Conditions:

System: HPLC with UV detector.
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Column: C18, 4.6 x 150 mm, 5 µm.[9]

Mobile Phase A: 0.1% Formic Acid in Water.[9]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

Flow Rate: 1.0 mL/min.[9]

Column Temperature: 30 °C.[7]

Detection: UV at 254 nm.[7]

Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase B

0.0 20

20.0 80

25.0 80

25.1 20

| 30.0 | 20 |

Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1.0 mL of

methanol or acetonitrile to create a 1 mg/mL stock solution. Filter the solution through a 0.45

µm syringe filter before injection.[9]

Data Analysis: Purity is calculated based on the relative peak area of the main component

compared to the total area of all peaks in the chromatogram (Area % method).

Workflow for HPLC Purity Analysis
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Sample & Standard Preparation Instrumental Analysis Data Processing

Dissolve Sample
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(30 min)
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Click to download full resolution via product page

Caption: Workflow for HPLC purity analysis of 4-Bromo-6-methylquinoline.

Verification by Elemental Analysis
Authoritative Grounding: Elemental analysis provides the empirical formula of a compound by

determining the mass percentages of carbon, hydrogen, and nitrogen. The results are

compared against the theoretical values calculated from the molecular formula. A close

correlation (typically within ±0.4%) provides strong evidence for the compound's elemental

composition and purity.

Protocol: CHN Analysis
Sample Preparation: Provide 2-3 mg of a finely ground, homogenous, and thoroughly dried

sample in a pre-weighed vial. It is critical that the sample is free of residual solvents, which

contain carbon and hydrogen and would lead to inaccurate results.

Analysis: Submit the sample to a certified analytical laboratory for combustion analysis.

Data Interpretation: Compare the experimentally determined weight percentages of C, H,

and N with the theoretical values.

Expected Elemental Analysis Data
Table 5: Elemental Composition for C₁₀H₈BrN

Element Theoretical % Experimental % Difference %

Carbon (C) 54.08 (e.g., 54.15) (+0.07)

Hydrogen (H) 3.63 (e.g., 3.60) (-0.03)
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| Nitrogen (N) | 6.31 | (e.g., 6.28) | (-0.03) |

Comprehensive Characterization Workflow
The logical flow for characterizing a new batch of 4-Bromo-6-methylquinoline should be

systematic, starting with fundamental checks and progressing to detailed structural and purity

analyses.
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Caption: Logical workflow for the complete characterization of 4-Bromo-6-methylquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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